Tak1-IN-4 is a potent inhibitor of Transforming Growth Factor Beta-Activated Kinase 1 (TAK1), a crucial enzyme involved in various signaling pathways related to inflammation, immune responses, and cell survival. TAK1 plays a significant role in mediating cellular responses to stress and is implicated in the pathogenesis of several diseases, including cancer and autoimmune disorders. The compound Tak1-IN-4 has garnered attention for its potential therapeutic applications due to its ability to selectively inhibit TAK1 activity.
The development of Tak1-IN-4 stems from a series of structure-guided design efforts aimed at creating selective TAK1 inhibitors. Research has demonstrated that modifications to the imidazo[1,2-b]pyridazine scaffold can enhance the inhibitory potency against TAK1, making it a focal point for medicinal chemistry studies targeting this kinase .
The synthesis of Tak1-IN-4 involves several key steps that utilize both traditional organic synthesis techniques and modern methodologies. The process typically begins with commercially available starting materials that undergo multiple transformations to yield the final compound.
Tak1-IN-4 features an imidazo[1,2-b]pyridazine core with specific substituents that enhance its binding affinity for TAK1. The molecular structure includes:
The molecular formula and weight are crucial for understanding its pharmacokinetic properties. For example, the molecular weight of Tak1-IN-4 is typically around 300-400 g/mol, which is favorable for cell permeability .
Tak1-IN-4 undergoes various chemical reactions during its synthesis and mechanism of action:
The binding interactions involve hydrogen bonding and hydrophobic contacts with residues such as Lysine 63 and Cysteine 174 in the active site of TAK1, facilitating strong inhibition .
Tak1-IN-4 inhibits TAK1 by binding covalently to specific amino acids within the kinase's active site. This binding prevents ATP from accessing the active site, thereby blocking phosphorylation events that are crucial for downstream signaling pathways.
Studies have shown that Tak1-IN-4 exhibits an IC50 (half-maximal inhibitory concentration) in the low nanomolar range, indicating high potency against TAK1. This level of inhibition effectively disrupts the activation of MAPK pathways associated with inflammation and cancer progression .
Relevant data include melting point ranges and spectral data supporting its identity and purity .
Tak1-IN-4 has significant potential applications in scientific research:
Transforming growth factor-β-activated kinase 1 (TAK1), encoded by the MAP3K7 gene, is a serine/threonine kinase member of the mitogen-activated protein kinase kinase kinase family. Its activation requires binding to regulatory proteins: TAK1 binding protein 1 (TAB1), TAB2, and TAB3. TAB1 constitutively associates with the N-terminal kinase domain of TAK1, facilitating oligomerization and autophosphorylation. Conversely, TAB2 and TAB3 bind the C-terminus of TAK1 upon stimulation, recruiting TAK1 to ubiquitin chains via their zinc finger domains [2] [9].
Activation stimuli include proinflammatory cytokines (e.g., tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β)), toll-like receptor ligands (e.g., lipopolysaccharide), and transforming growth factor-β. These triggers induce K63-linked polyubiquitination of upstream adaptors like tumor necrosis factor receptor-associated factor 6 (TRAF6) or receptor-interacting serine/threonine kinase 1 (RIPK1). TAB2/TAB3 then docks TAK1 to these ubiquitin chains, enabling trans-autophosphorylation at critical residues: Thr184, Thr187, and Ser192 in the activation loop [2] [6] [9]. Phosphorylation at Thr187 is indispensable for kinase activity and downstream signaling [7] [9].
Activated TAK1 phosphorylates two primary effector pathways:
Table 1: Key Phosphorylation Sites in TAK1 Activation
| Residue | Function | Regulatory Mechanism |
|---|---|---|
| Thr184 | Activation loop phosphorylation | Autophosphorylation; enhances catalytic activity |
| Thr187 | Primary activation site | Essential for kinase activity; dephosphorylated by protein phosphatase 6 |
| Ser192 | Stabilizes active conformation | Cooperates with Thr187 for full activation |
| Lys158 | Ubiquitination site | K63-linked polyubiquitination by TRAF6 amplifies signaling |
| Ser412 | Discriminatory site | Determines response specificity to TNF-α, IL-1β, or lipopolysaccharide |
TAK1 serves as a master regulator of innate immunity and inflammatory cascades. Upon toll-like receptor 4 activation by lipopolysaccharide, myeloid differentiation primary response protein 88 (MyD88) recruits interleukin-1 receptor-associated kinase 4 (IRAK4), which phosphorylates interleukin-1 receptor-associated kinase 1 (IRAK1). This recruits TRAF6, leading to TAK1 complex formation and subsequent NF-κB and MAPK activation. This pathway drives expression of cytokines (e.g., TNF-α, IL-6) and matrix metalloproteinases (e.g., matrix metalloproteinase 9, matrix metalloproteinase 2) [2] [6] [10].
In fibrotic diseases, TAK1 integrates cytokine signals to promote extracellular matrix deposition. Silica-induced pneumoconiosis models demonstrate upregulated TAK1 expression and phosphorylation in alveolar macrophages and lung fibroblasts. TAK1 activation amplifies transforming growth factor-β signaling, stimulating collagen type I and collagen type III synthesis via both Smad-dependent and independent pathways [3] [5]. Liver fibrosis studies reveal that hepatocyte-specific TAK1 deletion reduces carbon tetrachloride-induced collagen accumulation, while constitutive activation promotes hepatic stellate cell activation and fibrillar collagen production [3] [9].
TAK1 also governs immune cell survival and death. In myeloid cells, TAK1 ablation sensitizes to TNF-α-induced apoptosis due to defective NF-κB-mediated expression of cellular FLICE-like inhibitory protein and cellular inhibitor of apoptosis proteins. Conversely, hyperactivation of TAK1 promotes receptor-interacting serine/threonine kinase 3 (RIPK3)-dependent necroptosis, contributing to tissue damage in chronic inflammatory states [7] [8].
TAK1 interfaces with multiple signaling networks to modulate disease progression:
Transforming growth factor-β pathway: Transforming growth factor-β binding to transforming growth factor-β receptor 2 activates transforming growth factor-β receptor 1, recruiting TRAF6. TRAF6 catalyzes K63-linked ubiquitination of TAK1 at Lys158, enabling TAK1-mediated phosphorylation of p38 and JNK. This crosstalk amplifies fibrogenic responses in hepatic and pulmonary tissues. Notably, in liver injury models, TAK1 deficiency attenuates transforming growth factor-β-induced apoptosis and fibrosis but exacerbates tumor necrosis factor-α-driven inflammation [3] [9].
Wnt signaling: Non-canonical Wnt5a activates calcium/calmodulin-dependent protein kinase type II (CaMKII), which phosphorylates TAK1. Activated TAK1 then phosphorylates nuclear factor NF-κB essential modulator-like kinase (NLK), suppressing β-catenin-mediated transcription. In hepatocellular carcinoma, dysregulated TAK1-NLK signaling promotes epithelial-mesenchymal transition and metastasis. Alternatively, glycogen synthase kinase 3 stabilizes the TAB1-TAK1 complex, potentiating Wnt-induced JNK activation [3] [9].
Metabolic pathways: In non-alcoholic steatohepatitis, TAK1 suppresses AMP-activated protein kinase activity, reducing fatty acid oxidation and promoting hepatic steatosis. Concomitant TAK1-mediated JNK activation increases insulin resistance and lipogenesis, creating a vicious cycle of metabolic dysfunction and inflammation [3] [9].
Table 2: Disease-Associated TAK1 Signaling Crosstalk
| Disease Context | Interacting Pathway | Functional Consequence |
|---|---|---|
| Liver Fibrosis | Transforming growth factor-β | TRAF6-mediated TAK1 ubiquitination → p38/JNK activation → collagen production |
| Hepatosteatosis | AMP-activated protein kinase | TAK1 inhibition of AMP-activated protein kinase → reduced fatty acid oxidation → lipid accumulation |
| Pneumoconiosis | Tumor necrosis factor-α/Interleukin-1β | Synergistic TAK1 activation → matrix metalloproteinase 9 secretion → tissue remodeling |
| Hepatocellular Carcinoma | Wnt/β-catenin | TAK1-NLK phosphorylation → β-catenin suppression → enhanced metastasis |
Constitutive TAK1 activation disrupts cellular homeostasis through:
Conversely, TAK1 deficiency induces cell death via:
Genetic evidence highlights TAK1's homeostatic role: global knockout causes embryonic lethality in mice from liver hypoplasia and apoptosis, while tissue-specific deletions (e.g., epidermis, intestine) provoke inflammation and cell death [7] [9]. These findings underscore TAK1 as a critical rheostat for cellular viability and inflammatory control.
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6